molecular formula C8H4Cl2N2 B13024283 6,8-Dichloro-1,7-naphthyridine

6,8-Dichloro-1,7-naphthyridine

Cat. No.: B13024283
M. Wt: 199.03 g/mol
InChI Key: RSHMATSURUMCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are nitrogen-containing heterocycles that are structurally related to naphthalene, with two nitrogen atoms replacing two carbon atoms in the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-1,7-naphthyridine typically involves the halogenation of naphthyridine derivatives. One common method is the cobalt-catalyzed cross-coupling of halogenated naphthyridines with organometallic reagents such as alkyl- and arylmagnesium halides or arylzinc halides . For example, the reaction of 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine with 2-phenylethylmagnesium bromide in the presence of cobalt chloride (CoCl2) as a catalyst can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions using similar catalytic systems. The use of cobalt catalysts and organometallic reagents allows for efficient and scalable synthesis, making it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-1,7-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while cross-coupling reactions can produce polyfunctionalized derivatives with different aryl or alkyl groups .

Mechanism of Action

The mechanism of action of 6,8-Dichloro-1,7-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dichloro-1,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 6 and 8 positions enhances its reactivity and allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C8H4Cl2N2

Molecular Weight

199.03 g/mol

IUPAC Name

6,8-dichloro-1,7-naphthyridine

InChI

InChI=1S/C8H4Cl2N2/c9-6-4-5-2-1-3-11-7(5)8(10)12-6/h1-4H

InChI Key

RSHMATSURUMCIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NC(=C2N=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.